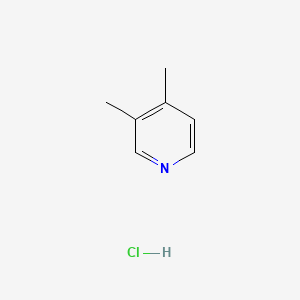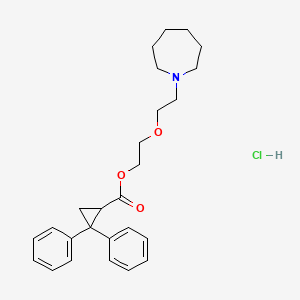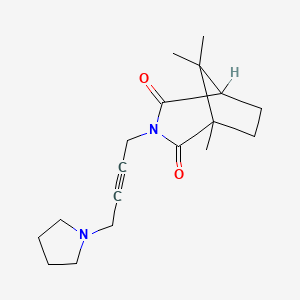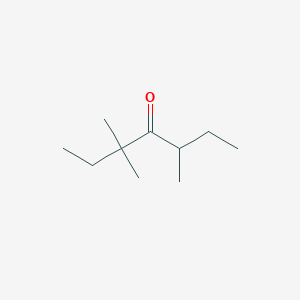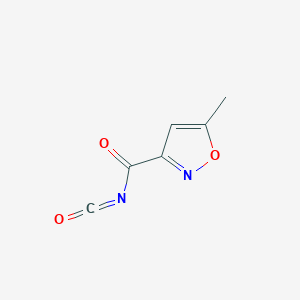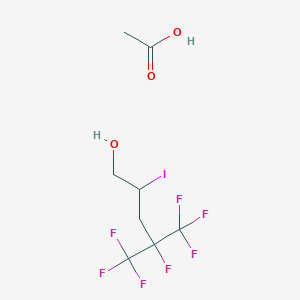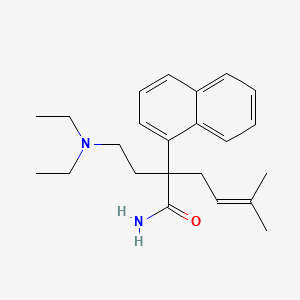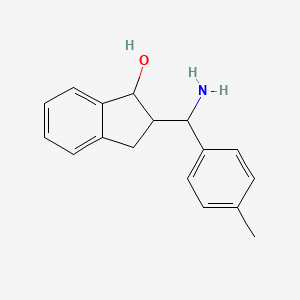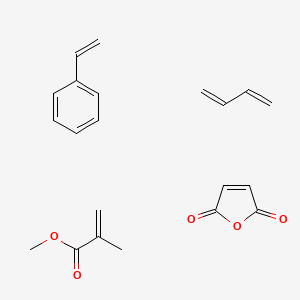![molecular formula C14H23NO2 B14667330 2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one CAS No. 36871-43-9](/img/structure/B14667330.png)
2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one is a complex organic compound with a unique structure that includes a cyclopentanone ring and an oxazine moiety
Méthodes De Préparation
The synthesis of 2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one typically involves multiple steps. One common synthetic route includes the reaction of cyclopentanone with a suitable oxazine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one involves its interaction with specific molecular targets. The oxazine moiety can interact with enzymes and receptors, modulating their activity. The cyclopentanone ring can also participate in various biochemical pathways, influencing the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
2,4,6-Trimethyl-1,3,5-dithiazine: Shares structural similarities but differs in the presence of sulfur atoms.
1,3,5-Dithiazine, perhydro, 2,4,6-trimethyl: Another related compound with a different ring structure.
2,4,6-Trimethyl-[1,3,5]dithiazinane: Similar in structure but with different functional groups
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one.
Propriétés
Numéro CAS |
36871-43-9 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
2-[2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H23NO2/c1-10-9-14(2,3)15-13(17-10)8-7-11-5-4-6-12(11)16/h10-11H,4-9H2,1-3H3 |
Clé InChI |
JDQNJTCLFUOCRX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N=C(O1)CCC2CCCC2=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




